molecular formula C7H4F3N3 B8071482 3-(Trifluoromethyl)-1h-pyrazolo[3,4-c]pyridine

3-(Trifluoromethyl)-1h-pyrazolo[3,4-c]pyridine

Cat. No.: B8071482
M. Wt: 187.12 g/mol
InChI Key: NWNYLUYEEDNUAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine (CAS 1092459-55-6) is a high-value nitrogen-rich heterocyclic scaffold of significant interest in medicinal and agrochemical research. This compound features a trifluoromethyl group, a moiety known to profoundly influence the physicochemical properties of molecules, often leading to enhanced metabolic stability, membrane permeability, and binding affinity to biological targets . The pyrazolopyridine core is recognized as a "privileged structure" in drug discovery due to its ability to interact with diverse biological targets and its close resemblance to purine bases, making it a versatile isostere in the design of bioactive molecules . As a versatile building block, this compound serves as a key intermediate for the synthesis of more complex derivatives. It can be further functionalized through nucleophilic substitution and other reactions to create a diverse library of compounds for screening and optimization programs . Its primary research applications include use as a core scaffold in the development of potential pharmaceutical agents, particularly as a template for kinase inhibitor discovery . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

3-(trifluoromethyl)-2H-pyrazolo[3,4-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4F3N3/c8-7(9,10)6-4-1-2-11-3-5(4)12-13-6/h1-3H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWNYLUYEEDNUAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=NNC(=C21)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Dosage Effects in Animal Models

The effects of 3-(Trifluoromethyl)-1h-pyrazolo[3,4-c]pyridine vary with different dosages in animal models. Specific details about threshold effects, as well as any toxic or adverse effects at high doses, are not currently available.

Biological Activity

3-(Trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that allows it to interact with various biological targets, making it a candidate for drug development, particularly in the realm of kinase inhibitors.

Chemical Structure and Properties

The compound is characterized by:

  • Pyrazole Ring : A five-membered ring containing two nitrogen atoms.
  • Pyridine Ring : A six-membered ring containing one nitrogen atom.
  • Trifluoromethyl Group : A highly electronegative group that enhances the compound's lipophilicity and binding affinity to biological targets.

1. Kinase Inhibition

Research indicates that this compound derivatives exhibit significant activity as kinase inhibitors. Kinases play crucial roles in cell signaling pathways associated with cancer and other diseases.

  • Tropomyosin Receptor Kinases (TRKs) : These kinases are involved in cell proliferation and differentiation. Studies have shown that derivatives of this compound can inhibit TRK activity, indicating potential applications in cancer therapy .

2. Anti-Proliferative Effects

In vitro studies have demonstrated that certain derivatives of this compound exhibit anti-proliferative effects against various cancer cell lines. For example:

  • A549 and HCT-116 Cancer Cells : Some derivatives showed IC50 values indicating potent anti-proliferative activity, suggesting their potential as anticancer agents .

3. Other Biological Activities

The broader pyrazole family, including compounds similar to this compound, has been reported to possess various biological activities:

  • Anti-inflammatory : Pyrazoles have been noted for their anti-inflammatory properties, which could be relevant for therapeutic applications beyond oncology .
  • Antimicrobial : Some studies suggest that pyrazole derivatives may also exhibit antimicrobial properties .

Case Study 1: Inhibition of TRK Activity

A study synthesized several derivatives of this compound and evaluated their inhibitory effects on TRKA. The most promising derivative showed nanomolar inhibitory activity, highlighting the compound's potential in targeted cancer therapies .

Case Study 2: Anti-Proliferative Activity

In a comparative study of various pyrazolo[3,4-c]pyridine derivatives against A549 lung cancer cells, one derivative exhibited an IC50 value of 12 µM, demonstrating significant anti-proliferative activity. This suggests that modifications to the pyrazolo structure can enhance biological efficacy .

Synthesis and Derivatives

The synthesis of this compound typically involves cyclization reactions starting from precursors such as trifluoromethylated pyridines and hydrazines. Various synthetic methods have been developed to optimize yield and purity.

Compound Synthesis Method Yield (%) Biological Activity
Derivative ACyclization with hydrazine75TRK inhibition
Derivative BMicrowave-assisted synthesis80Anti-proliferative

Scientific Research Applications

3-(Trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine is a compound that has garnered interest in various scientific research applications due to its unique chemical structure and properties. This article explores its applications across different fields, including medicinal chemistry, material science, and agrochemicals, supported by case studies and data tables.

Anticancer Activity

Recent studies have demonstrated that this compound derivatives exhibit promising anticancer properties. For instance, a study by Zhang et al. (2022) synthesized a series of these compounds and evaluated their cytotoxic effects against various cancer cell lines, including breast and lung cancer. The results indicated that certain derivatives inhibited cell proliferation significantly, with IC50 values in the low micromolar range.

Table 1: Cytotoxicity of Selected Derivatives

Compound IDCell LineIC50 (µM)
1MCF-7 (Breast)5.2
2A549 (Lung)7.8
3HeLa (Cervical)4.5

Anti-inflammatory Properties

Another notable application is in the development of anti-inflammatory agents. Research by Smith et al. (2021) explored the inhibition of key inflammatory pathways by these compounds. The study found that specific derivatives reduced the production of pro-inflammatory cytokines in vitro, suggesting potential for treating inflammatory diseases.

Organic Electronics

The unique electronic properties of this compound make it suitable for applications in organic electronics. A study conducted by Liu et al. (2020) investigated its use as an electron transport material in organic light-emitting diodes (OLEDs). The incorporation of this compound into device architectures improved charge mobility and overall device efficiency.

Table 2: Performance Metrics of OLEDs with Different Materials

MaterialMaximum Luminance (cd/m²)Efficiency (lm/W)
Traditional Material150020
This compound200025

Pesticide Development

The compound also shows promise in agrochemical applications, particularly as a scaffold for developing new pesticides. Research by Chen et al. (2023) highlighted the synthesis of novel pyrazolo-pyridine derivatives that exhibited potent insecticidal activity against common agricultural pests such as aphids and beetles.

Case Study: Insecticidal Activity

In a field trial conducted by Chen et al., selected derivatives were applied to crops infested with aphids. The results indicated a significant reduction in pest populations within two weeks of application compared to untreated controls.

Table 3: Insecticidal Efficacy of Selected Derivatives

Compound IDPest SpeciesMortality Rate (%) after 14 days
AAphids85
BBeetles78
CThrips90

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Pyrazolopyridine derivatives differ in ring fusion positions ([3,4-b], [3,4-c], etc.) and substituent patterns. Key comparisons include:

Ring Fusion Position
  • [3,4-b] vs. [3,4-c] Isomers: 1H-Pyrazolo[3,4-b]pyridines (e.g., APcK110) are extensively studied as kinase inhibitors (Kit, ALK-L1196M) and antimicrobial agents. Over 300,000 derivatives have been reported . 1H-Pyrazolo[3,4-c]pyridines exhibit distinct biological profiles. For example, 3-(3-fluorophenyl)-7-(4-methylpiperazin-1-yl)-1H-pyrazolo[3,4-c]pyridine (compound 12a) showed antiproliferative activity (IC₅₀: 3.0–16.0 μM) against melanoma and prostate cancer cells .
Substituent Comparisons
Substituent/Position Biological Activity Key Findings Reference
C3-CF₃ Antiproliferative, kinase inhibition Enhanced lipophilicity and metabolic stability; e.g., compound 12a (IC₅₀: 3.0 μM) .
C3-Phenyl Antiproliferative, DNA ligase inhibition 3-Phenyl derivatives inhibit bacterial DNA ligase (e.g., compound in ) .
C3-Cyano Antimicrobial, kinase inhibition Synthesized via ammonolysis of CF₃ derivatives; limited bioactivity data .
C3-Methyl Trypanocidal activity Methyl-substituted pyrazolo[3,4-b]pyridines outperformed CF₃ analogues (IC₅₀: 227.9 μM) .
C3-Amino MELK kinase inhibition 3-Amino derivatives identified as MELK inhibitors (scaffold optimization) .

Pharmacological Activity

Antiproliferative Activity
  • 3-(Trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine Derivatives: Compound 12a (3-(3-fluorophenyl)-7-(4-methylpiperazin-1-yl)) induced S-phase cell cycle arrest in PC-3 prostate cancer cells .
  • Comparison with [3,4-b] Analogues :
    • APcK110 (6-(3,5-dimethoxyphenyl)-3-(4-fluorophenyl)) is a potent Kit kinase inhibitor .
Receptor Modulation
  • GPR119 Agonists: 1H-Pyrazolo[3,4-c]pyridines with aryl/piperidine modifications (e.g., compound 24) achieved nanomolar potency, highlighting the scaffold’s adaptability .
  • mGlu4 Receptor Modulation : [3,4-b] derivatives with 3-amine substituents act as positive allosteric modulators .

Physicochemical Properties

  • Lipophilicity: The -CF₃ group increases logP compared to methyl or amino substituents, improving membrane permeability .
  • Metabolic Stability : Trifluoromethyl derivatives resist oxidative metabolism better than methyl analogues, enhancing pharmacokinetics .

Preparation Methods

Efficiency and Scalability

  • Sonogashira Method : Superior for large-scale synthesis (gram-scale yields >70%) but requires expensive Pd catalysts.

  • Oxime Cyclization : Higher atom economy but involves multi-step purification.

Substituent Compatibility

  • Electron-withdrawing groups (e.g., CF₃) enhance cyclization rates due to increased electrophilicity at the aldehyde position.

  • Bulky alkynes (e.g., 3-thienylethynyl) reduce yields by 15–20% compared to phenylacetylene.

Spectral Characterization and Validation

1H NMR spectra consistently show a singlet for H-4 (δ 9.19–9.34) and trifluoromethyl resonance at δ −61.5 (¹⁹F NMR). High-resolution mass spectrometry (HRMS) confirms molecular ions ([M+H]⁺) with deviations <2 ppm .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-(Trifluoromethyl)-1H-pyrazolo[3,4-c]pyridine, and how do reaction conditions influence yield and purity?

  • Methodology :

  • Cyclization with TFA catalysis : Reacting 3-fluoro-2-formylpyridine with anhydrous hydrazine at 110°C for 16 hours, followed by bromination with HBr, yields 3-bromo derivatives (29% yield). Subsequent Boc protection improves stability and facilitates functionalization (88% yield) .
  • Palladium-mediated cross-coupling : Using Pd(PPh₃)₄ with Cs₂CO₃ under nitrogen enables regioselective C–N bond formation. For example, coupling 3-bromo derivatives with aryl amines at 100°C achieves 70% yield .
    • Key Variables :
  • Solvent choice (toluene vs. DMF) affects reaction kinetics.
  • Catalytic acid (e.g., TFA) enhances cyclization efficiency but may require neutralization to avoid side reactions .

Q. How can advanced spectroscopic techniques resolve structural ambiguities in substituted pyrazolo[3,4-c]pyridines?

  • NMR Analysis :

  • 1H^1H NMR distinguishes regioisomers via coupling patterns. For example, the pyrazole proton at δ 8.2–8.5 ppm correlates with substitution at the 3-position .
  • 13C^{13}C NMR identifies trifluoromethyl groups (δ ~120 ppm, 1JCF280Hz^1J_{C-F} \approx 280 \, \text{Hz}) .
    • X-ray Crystallography :
  • Crystal structures (e.g., 3,4,6-trimethyl-1-phenyl derivatives) confirm planarity of the fused pyrazole-pyridine system (r.m.s. deviation: 0.017 Å) and π-π stacking interactions (face-to-face distance: 3.45 Å) .

Advanced Research Questions

Q. What methodologies are recommended for evaluating the antiproliferative activity of derivatives against cancer cell lines?

  • SRB Cytotoxicity Assay :

  • Fix cells with trichloroacetic acid, stain with sulforhodamine B (SRB), and quantify optical density at 564 nm. This method is linear across cell densities (1,000–10,000 cells/well) and outperforms Bradford/Lowry assays in sensitivity .
    • Case Study :
  • Polyfunctionalized pyrazolo[3,4-b]pyridines (e.g., compound 6b ) show 53% growth inhibition in MCF-7 cells, comparable to doxorubicin (58%), via Aurora-A kinase binding (docking score: −9.2 kcal/mol) .

Q. How do structural modifications at the 3-position (e.g., trifluoromethyl vs. halogen) impact kinase inhibitory potency?

  • FGFR Inhibition :

  • 3-(Trifluoromethyl) derivatives exhibit IC₅₀ values < 10 nM against FGFR1 due to enhanced hydrophobic interactions in the ATP-binding pocket. Halogenated analogs (e.g., 3-iodo) show reduced selectivity due to steric clashes .
    • Data Comparison :
SubstituentTarget KinaseIC₅₀ (nM)Selectivity Ratio (vs. VEGFR2)
CF₃FGFR18.2>100
IFGFR123.512

Q. What challenges arise in achieving regioselective functionalization, and what catalytic systems address them?

  • Challenges :

  • Competing reactivity at N1 vs. C4 positions during electrophilic substitution.
  • Pd-catalyzed couplings may require protecting groups (e.g., SEM for N1 protection) to avoid side reactions .
    • Solutions :
  • Buchwald-Hartwig Amination : Using XPhos ligand with Pd₂(dba)₃ enables selective C–N coupling at C3 .
  • Direct C–H Arylation : Pd/C with CH₂O in MeOH achieves methylation at C6 (58% yield) without affecting the trifluoromethyl group .

Key Research Gaps

  • Conflicting data on the role of π-π stacking in crystal packing vs. solution-phase aggregation .
  • Limited SAR studies on trifluoromethyl vs. bulkier electron-withdrawing groups (e.g., NO₂) for kinase selectivity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.